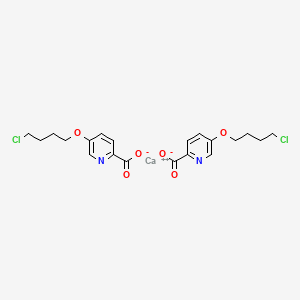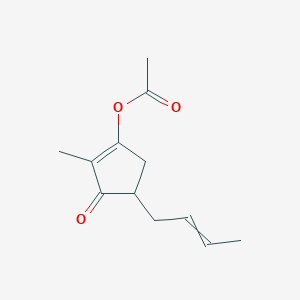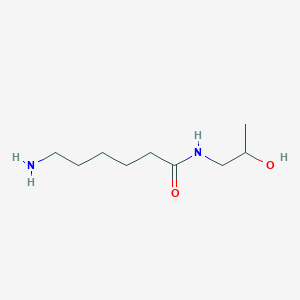
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is a heterocyclic compound that features a benzoxocin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the enzymatic cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells has been reported . This method involves a rapid one-pot assembly of heteromacrocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of biocatalysts and eco-friendly conditions, such as those involving baker’s yeast, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate for cyclization reactions . Other reagents and conditions depend on the specific transformation desired.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, the cyclization of resorcinols with cyclic allylic alcohols in the presence of boron trifluoride etherate yields 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins .
Scientific Research Applications
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or interact with biological receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocin-4-one
- 3,4,5,6-Tetrahydro-2H-benzo[b][1,4]-oxazocine-3,5-dione
- 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins
Uniqueness
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is unique due to its specific ring structure and the potential for diverse chemical transformations. Its ability to undergo various reactions and form different products makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73345-01-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-2-6-9-5-1-3-7-10(9)13-11/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
KBAWMJSCMJPGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)


![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)






![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
